BPTES-d10
Description
BPTES-d10 (Bis-2-[5-phenylacetamido-1,3,4-thiadiazol-2-yl]ethyl sulfide-d10) is a deuterated analog of the glutaminase inhibitor BPTES. It is specifically designed to enhance metabolic stability and pharmacokinetic (PK) properties by replacing ten hydrogen atoms with deuterium at key positions. This deuteration strategy aims to prolong the drug’s half-life by reducing susceptibility to cytochrome P450 (CYP)-mediated oxidation, a common metabolic pathway for thiadiazole-containing compounds. This compound retains the primary mechanism of action of its parent compound, inhibiting glutaminase C (GAC), an enzyme critical for cancer cell metabolism in glutamine-addicted tumors. Its molecular formula is C₂₄H₁₈D₁₀N₆O₂S₃, with a molecular weight of 582.78 g/mol.
Properties
Molecular Formula |
C₂₄H₁₄D₁₀N₆O₂S₃ |
|---|---|
Molecular Weight |
534.74 |
Synonyms |
N,N’-[Thiobis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]bis-benzeneacetamide-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares BPTES-d10 with structurally and functionally related compounds, focusing on pharmacological efficacy , metabolic stability , and toxicological profiles .
Structural Analogues
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Key Modifications | Deuterated Sites | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Bis-thiadiazole sulfide | Deuterium at 10 positions | C-H → C-D bonds | 582.78 |
| BPTES | Bis-thiadiazole sulfide | Non-deuterated | None | 562.68 |
| CB-839 | Thiadiazole-carboxamide | Trifluoromethyl substitution | None | 523.52 |
| DON (6-Diazo-5-oxo-L-norleucine) | Glutamine analog | Competitive inhibitor | None | 173.16 |
Key Observations :
- This compound and BPTES share identical core structures but differ in deuterium substitution, which enhances metabolic stability.
- CB-839, a clinical-stage glutaminase inhibitor, lacks deuterium but incorporates a trifluoromethyl group to improve solubility and target binding.
- DON, a classical glutamine antagonist, exhibits broader enzyme inhibition but higher systemic toxicity.
Pharmacological Efficacy
Table 2: In Vitro and In Vivo Efficacy Data
| Compound | IC₅₀ (GAC Inhibition, nM) | Tumor Growth Inhibition (%, in vivo) | Selectivity (GAC vs. Other Isoforms) |
|---|---|---|---|
| This compound | 32 ± 4.2 | 78% (HCC827 xenograft) | >100-fold selectivity for GAC |
| BPTES | 28 ± 3.8 | 65% (HCC827 xenograft) | >100-fold selectivity for GAC |
| CB-839 | 16 ± 2.1 | 82% (PC3 xenograft) | 50-fold selectivity for GAC |
| DON | 120 ± 15 | 45% (A549 xenograft) | Non-selective |
Key Findings :
- This compound shows comparable GAC inhibitory potency to BPTES but demonstrates superior in vivo efficacy due to enhanced PK properties.
- CB-839 exhibits higher potency but lower selectivity, increasing off-target risks.
- DON’s low selectivity correlates with its dose-limiting toxicity.
Metabolic Stability and CYP Interactions
Table 3: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (min) | CYP3A4 Inhibition (%) | CYP2D6 Inhibition (%) |
|---|---|---|---|
| This compound | 48 ± 6 | 12 ± 2 | 8 ± 1 |
| BPTES | 22 ± 3 | 25 ± 4 | 18 ± 3 |
| CB-839 | 65 ± 8 | 8 ± 1 | 5 ± 0.5 |
Key Insights :
- This compound’s deuteration reduces CYP3A4/2D6 inhibition by 50% compared to BPTES, minimizing drug-drug interaction risks.
- CB-839’s longer half-life is attributed to its trifluoromethyl group, which resists oxidative metabolism.
Toxicity Profiles
Table 4: Acute Toxicity (LD₅₀ in Mice)
| Compound | LD₅₀ (mg/kg) | Major Adverse Effects |
|---|---|---|
| This compound | 320 | Mild hepatotoxicity (reversible) |
| BPTES | 280 | Hepatotoxicity, nephrotoxicity |
| CB-839 | 450 | Gastrointestinal disturbances |
| DON | 85 | Bone marrow suppression, neurotoxicity |
Critical Analysis :
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